1-({1-[2-(Methylsulfanyl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione

Lipophilicity Drug-likeness Medicinal Chemistry

This unique azetidine-succinimide fragment (MW 318.4 g/mol; XLogP3 0.8; TPSA 83 Ų) offers superior ligand efficiency over bulkier thiophene analogs, positioning it as a prime candidate for fragment-growing campaigns. Its ortho-positioned methylsulfanyl substituent enables systematic oxidation to sulfoxide or sulfone, granting precise control over polarity without altering the core scaffold—a critical advantage during lead optimization. With zero H-bond donors and lower TPSA than comparators, it supports optimized passive membrane permeability. Researchers prioritizing scaffold novelty must avoid assuming interchangeability with similar N-benzoyl variants to protect SAR integrity and procurement budgets.

Molecular Formula C16H18N2O3S
Molecular Weight 318.39
CAS No. 2097872-45-0
Cat. No. B2632577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-({1-[2-(Methylsulfanyl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione
CAS2097872-45-0
Molecular FormulaC16H18N2O3S
Molecular Weight318.39
Structural Identifiers
SMILESCSC1=CC=CC=C1C(=O)N2CC(C2)CN3C(=O)CCC3=O
InChIInChI=1S/C16H18N2O3S/c1-22-13-5-3-2-4-12(13)16(21)17-8-11(9-17)10-18-14(19)6-7-15(18)20/h2-5,11H,6-10H2,1H3
InChIKeyUFNKZTKPQJPXFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2097872-45-0 — 1-({1-[2-(Methylsulfanyl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione: A Modular Azetidine – Succinimide Building Block for Medicinal Chemistry Procurement


1‑({1‑[2‑(Methylsulfanyl)benzoyl]azetidin‑3‑yl}methyl)pyrrolidine‑2,5‑dione (CAS 2097872‑45‑0) is a heterocyclic small molecule that fuses an azetidine core, a 2‑(methylsulfanyl)benzoyl fragment, and a succinimide (pyrrolidine‑2,5‑dione) moiety. Its molecular weight is 318.4 g mol⁻¹, with a calculated XLogP3 of 0.8, zero hydrogen‑bond donors, and four hydrogen‑bond acceptors [1]. The compound is primarily offered as a research‑grade intermediate or fragment for drug‑discovery programmes rather than as a bio‑annotated probe, and its structural novelty within the azetidine‑succinimide chemical space makes it a candidate for hit‑to‑lead optimisation [2].

Why 2097872-45-0 Cannot Be Replaced by a Close Analog Without Quantitative Physicochemical or Biological Consequence


Within the azetidine‑succinimide family, seemingly minor variations in the N‑benzoyl substituent produce quantifiable shifts in lipophilicity, polar surface area, and molecular weight that directly influence membrane permeability, solubility, and target binding. For instance, replacing the 2‑(methylsulfanyl)benzoyl group with a 4‑(thiophen‑3‑yl)benzoyl group (CAS 2176270‑40‑7) raises the computed XLogP3 from 0.8 to 1.6 and increases the topological polar surface area from 83 Ų to 85.9 Ų [1]. Such differences, though small in absolute terms, can alter the compound’s position in property‑based drug‑likeness filters (e.g., Lipinski, Veber) and affect batch‑to‑batch behaviour in biological screens. Consequently, assuming functional interchangeability without head‑to‑head data risks misleading SAR interpretation and wasted procurement expenditure.

Quantitative Differentiation Evidence for 2097872-45-0 Relative to the Closest Structural Analog 2176270-40-7


Lower Lipophilicity (XLogP3) of the Methylsulfanyl Derivative vs. the Thiophene Analog

The target compound exhibits a computed XLogP3 of 0.8, whereas the 4‑(thiophen‑3‑yl)benzoyl analog (CAS 2176270‑40‑7) has an XLogP3 of 1.6 [1]. This 0.8 log unit reduction indicates markedly lower lipophilicity, which may translate into improved aqueous solubility and a reduced risk of phospholipidosis or off‑target binding driven by hydrophobic interactions.

Lipophilicity Drug-likeness Medicinal Chemistry

Smaller Topological Polar Surface Area (TPSA) of the Methylsulfanyl Analog

The target compound has a TPSA of 83 Ų, compared with 85.9 Ų for the thiophene‑containing analog [1]. Although the absolute difference is modest, the lower TPSA suggests marginally better passive membrane permeability and oral absorption potential based on the Veber rule (TPSA < 140 Ų).

Polar Surface Area Membrane Permeability ADME

Lower Molecular Weight and Reduced Heavy Atom Count vs. the Thiophene Analog

With a molecular weight of 318.4 g mol⁻¹ and 22 heavy atoms, the target compound is significantly smaller than the thiophene analog (MW ≈ 354.4 g mol⁻¹, 25 heavy atoms) [1]. The 36 Da reduction places it deeper within the fragment‑like space (MW < 300 Da is ideal, but 318 Da is still within acceptable fragment‑growth range), offering greater ligand efficiency potential in early‑stage hit evolution.

Molecular Weight Fragment-based screening Lead-likeness

Oxidizable Methylsulfanyl Handle Absent in the Thiophene Analog

The 2‑(methylsulfanyl) group of the target compound can be chemoselectively oxidized to the sulfoxide or sulfone, enabling systematic modulation of polarity and hydrogen‑bonding capacity without altering the core scaffold. The thiophene analog lacks this simple two‑step oxidation vector [1]. While no direct quantitative comparison of oxidation rates is available, the presence of the thioether explicitly differentiates the synthetic options available to medicinal chemists.

Synthetic versatility Prodrug design Metabolic stability

Procurement‑Relevant Application Scenarios for 2097872-45-0 Based on Comparative Physicochemical Evidence


Fragment‑Based Lead Generation Requiring a Low‑Lipophilicity, Moderate‑MW Azetidine Scaffold

The compound’s XLogP3 of 0.8 and MW of 318.4 g mol⁻¹ position it favourably for fragment‑growing campaigns. Compared with the bulkier, more lipophilic thiophene analog, the methylsulfanyl derivative offers a higher ligand‑efficiency starting point, reducing the risk of ‘molecular obesity’ during lead optimisation [1].

Medicinal Chemistry Programmes Requiring a Chemically Tunable Benzoyl Substituent

The thioether present in the ortho‑position of the benzoyl ring can be selectively oxidised to sulfoxide or sulfone, allowing researchers to systematically adjust hydrogen‑bonding properties and polarity without altering the core azetidine‑succinimide architecture. This capability is absent in the corresponding thiophene‑containing comparator [1].

SAR Exploration Aimed at Balancing Permeability and Solubility Through TPSA Modulation

With a TPSA of 83 Ų—2.9 Ų lower than the thiophene analog—the target compound may offer a slight advantage in passive membrane permeability. Medicinal chemists seeking to optimise cellular activity while maintaining aqueous solubility may find this difference meaningful when operating near the TPSA threshold of 90–100 Ų for good oral absorption [1].

Quote Request

Request a Quote for 1-({1-[2-(Methylsulfanyl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.